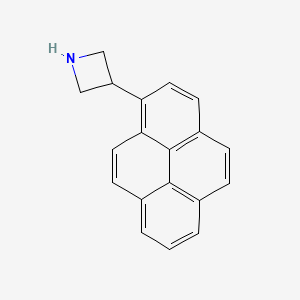

3-(1-Pyrenyl)azetidine

Description

Structural Significance: Integration of Azetidine (B1206935) Ring Strain and Pyrene (B120774) Photophysics

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. Its structure is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. escholarship.org This inherent strain is a driving force for the ring's reactivity, making it more reactive than its five-membered analogue, pyrrolidine, but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org The reactivity of the azetidine ring, often involving ring-opening reactions, makes it a valuable synthetic intermediate. rsc.org

Pyrene is a polycyclic aromatic hydrocarbon known for its distinctive photophysical properties. It exhibits a strong UV absorption and a characteristic fluorescence emission with a well-defined vibronic structure. nih.gov One of the most notable features of pyrene is its ability to form an "excimer" (excited dimer) at high concentrations or when two pyrene moieties are in close proximity. nih.gov This excimer emission is red-shifted compared to the monomer emission, making pyrene a highly sensitive probe for monitoring molecular proximity and micro-environmental changes. nih.govnih.gov

The conjugation of the pyrene fluorophore to the 3-position of the azetidine ring in 3-(1-Pyrenyl)azetidine creates a molecule where these two functionalities can synergistically interact. Research on other fluorophores has shown that the incorporation of an azetidine ring can significantly enhance their photophysical performance. researchgate.net The strain in the azetidine ring can suppress non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), leading to increased fluorescence quantum yields and longer fluorescence lifetimes. escholarship.org It is therefore anticipated that the azetidine moiety in this compound will similarly modulate the excited state dynamics of the pyrene chromophore, potentially leading to enhanced brightness and photostability. The substitution at the 1-position of the pyrene core is known to influence its electronic and photophysical properties. rsc.org

A plausible synthetic route to this compound could involve the coupling of a suitable pyrene precursor with a 3-substituted azetidine derivative. For instance, a nucleophilic substitution reaction between 1-bromopyrene (B33193) and 3-aminoazetidine or a related derivative could yield the target compound. Alternatively, methods for the synthesis of 3-substituted azetidines often involve the ring-opening of 1-azabicyclo[1.1.0]butanes or intramolecular cyclization of functionalized propane (B168953) derivatives, which could be adapted to incorporate a pyrene moiety. researchgate.netorganic-chemistry.org

| Property | Description |

| Core Components | Azetidine Ring, Pyrene Moiety |

| Key Feature of Azetidine | Significant Ring Strain (~25.4 kcal/mol) escholarship.org |

| Key Feature of Pyrene | Strong Fluorescence, Excimer Formation nih.gov |

| Potential Synergistic Effect | Enhanced photophysical properties of the pyrene chromophore due to the influence of the strained azetidine ring. |

Interdisciplinary Research Relevance in Contemporary Chemistry

The unique combination of a strained, biologically relevant heterocycle and a powerful fluorophore makes This compound a compound of considerable interest across multiple research areas.

In medicinal chemistry, the azetidine scaffold is recognized as a "privileged structure." chemrxiv.org Its incorporation into drug candidates can improve pharmacokinetic properties such as metabolic stability and aqueous solubility, and its rigid structure can help in optimizing the binding affinity to biological targets. rsc.orgchemrxiv.org The attachment of a pyrene unit provides a fluorescent tag, enabling the study of the molecule's uptake, distribution, and localization within biological systems using fluorescence microscopy techniques. nih.gov This dual functionality is highly valuable in the development of theranostic agents, which combine therapeutic action with diagnostic imaging.

In materials science, pyrene-containing compounds are widely used in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular probes. rsc.org The potential for enhanced fluorescence efficiency in this compound could lead to the creation of more robust and brighter materials for these applications. The ability of pyrene to report on its local environment through changes in its fluorescence spectrum could be exploited to create novel sensors for ions or small molecules.

Furthermore, the field of chemical biology can benefit from probes like this compound. The pyrene unit's sensitivity to its surroundings can be used to study protein-protein interactions, membrane dynamics, and other cellular processes. nih.govnih.gov The azetidine component can be further functionalized to introduce specific targeting moieties, allowing the probe to be directed to particular cellular compartments or biomolecules. The synthesis of such conjugates often utilizes "click chemistry" for efficient and specific labeling. dokumen.pub

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15N |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

3-pyren-1-ylazetidine |

InChI |

InChI=1S/C19H15N/c1-2-12-4-5-14-6-8-16(15-10-20-11-15)17-9-7-13(3-1)18(12)19(14)17/h1-9,15,20H,10-11H2 |

InChI Key |

PZYSQNUQGXAJIC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Spectroscopic and Photophysical Investigations of 3 1 Pyrenyl Azetidine

Excited-State Dynamics and Non-Radiative Decay Pathways

Influence of Azetidine (B1206935) Ring on Pyrene (B120774) Twisted Intramolecular Charge Transfer (TICT) States

The azetidine ring plays a crucial role in modulating the photophysical properties of the attached pyrene fluorophore. One of the key mechanisms influenced is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. acs.orgnih.gov In many fluorescent molecules, rotation around a single bond in the excited state can lead to the formation of a non-fluorescent or weakly fluorescent TICT state, providing a significant non-radiative decay pathway. acs.orgnih.gov

However, the strained, four-membered azetidine ring introduces a degree of rigidity. nih.gov This rigidity can hinder the rotational motion required for the formation of the TICT state. acs.orgnih.gov By suppressing the TICT pathway, the azetidine moiety helps to reduce non-radiative decay, which can lead to an enhancement of the fluorescence quantum yield and a longer fluorescence lifetime. acs.orgnih.gov Studies on similar systems, such as rhodamine dyes, have shown that replacing flexible N,N-dimethylamino groups with azetidine rings effectively suppresses TICT formation, resulting in a significant increase in quantum efficiency. researchgate.net The significant ring strain of the azetidine group limits the conformational changes upon photoexcitation, thereby suppressing the TICT process. acs.org

Mechanisms of Non-Radiative De-excitation in Azetidine-Pyrene Conjugates

Non-radiative de-excitation pathways are processes that allow an excited molecule to return to its ground state without emitting a photon. In azetidine-pyrene conjugates, several such mechanisms are at play.

Beyond the TICT state formation, other non-radiative decay channels can include:

Vibrational Relaxation: After excitation, the molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the first excited singlet state. evidentscientific.com

Intersystem Crossing (ISC): The excited singlet state can convert to a lower-energy triplet state. While pyrene itself can exhibit phosphorescence from the triplet state, ISC is often a pathway that competes with fluorescence. researchgate.net

Internal Conversion (IC): This process involves a transition from a higher electronic state to a lower one without photon emission. The rate of internal conversion can be influenced by the flexibility of the molecule. nih.gov

The introduction of the azetidine ring can influence these pathways. By providing structural rigidity, it can reduce the efficiency of non-radiative processes that involve large-amplitude molecular motions, thereby favoring radiative decay (fluorescence). acs.orgnih.gov

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the average time a molecule spends in the excited state before returning to the ground state, known as the fluorescence lifetime (τ). ias.ac.inhoriba.com This technique involves exciting the sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. ias.ac.innih.gov

For pyrene and its derivatives, the fluorescence decay can sometimes be described by a single exponential decay function. psu.edu However, in many instances, the decay is more complex and requires fitting to a multi-exponential function, indicating the presence of multiple emitting species or different excited-state processes. psu.edu

In the context of 3-(1-Pyrenyl)azetidine, time-resolved fluorescence measurements are crucial for understanding the excited-state dynamics. By measuring the fluorescence lifetime, researchers can gain insights into the rates of both radiative and non-radiative decay processes. acs.org For example, a longer fluorescence lifetime is generally associated with a lower rate of non-radiative decay. acs.org The introduction of the azetidine ring, by suppressing TICT formation, is expected to lead to a longer fluorescence lifetime compared to pyrene derivatives with more flexible amino substituents. acs.orgnih.gov

Excited-State Lifetime Data

| Compound | Excited-State Lifetime (τ) in ns | Solvent | Reference |

|---|---|---|---|

| Rhodamine with azetidine | 3.84 | Not Specified | acs.org |

| Rhodamine analogue with azetidine | 3.87 | Not Specified | nih.gov |

| Rhodamine with two flexible dialkylamino substituents | 2.42 | Ethanol | nih.gov |

Luminescence Characteristics and Quantum Efficiencies

The luminescence of this compound is characterized by its fluorescence quantum yield and its behavior in aggregated states, both of which are significantly influenced by its molecular structure.

Factors Governing Fluorescence Quantum Yield Enhancement

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. evidentscientific.com Several factors contribute to the enhancement of the fluorescence quantum yield in this compound:

Suppression of Non-Radiative Decay: As discussed previously, the primary factor for quantum yield enhancement is the rigidification of the structure by the azetidine ring, which inhibits non-radiative decay pathways like TICT. acs.orgnih.gov

Solvent Polarity: The polarity of the solvent can have a significant impact on the quantum yield. evidentscientific.comacs.org For many "push-pull" fluorophores, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to the stabilization of charge-separated states that have more efficient non-radiative decay pathways. acs.org

Substituent Effects: The electronic nature of substituents on the azetidine ring can further tune the photophysical properties. Electron-withdrawing groups can sometimes further suppress charge transfer processes, leading to higher quantum yields. acs.org

Studies on various fluorophores have demonstrated that replacing alkylamino groups with azetidine rings provides a general method for improving fluorescence quantum yields by attenuating non-radiative decay. nih.gov

Fluorescence Quantum Yield Data

| Compound Type | Modification | Effect on Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Coumarin derivatives | Cyclization to rigidify backbone | Increase from 0.055 to 0.66 | nih.gov |

| Cy5 derivatives | Cyclization to rigidify backbone | Increase from 0.15 to 0.69 | nih.gov |

| Rhodamine | Replacement of N,N-dimethyl groups with azetidine rings | Doubled quantum efficiency | researchgate.net |

Excimer Formation and Aggregation-Induced Emission (AIE) Phenomena in Pyrenyl-Azetidine Assemblies

Pyrene is well-known for its ability to form "excimers" (excited-state dimers) at high concentrations or in aggregated states. fu-berlin.debris.ac.uk An excimer is formed when an excited-state molecule interacts with a ground-state molecule of the same kind, leading to a new, broad, and red-shifted emission band. bris.ac.uk The geometry of the interacting pyrene units, particularly the extent of π-π stacking overlap, is crucial for efficient excimer formation. nih.govosti.gov

Aggregation-Induced Emission (AIE) is a phenomenon where a molecule that is weakly fluorescent in solution becomes highly emissive in the aggregated state. rsc.orgchemrxiv.org While seemingly contradictory to the concentration quenching often seen with dyes like pyrene, AIE can occur in pyrene derivatives. chemrxiv.orgthe-innovation.org The mechanism often involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. rsc.org

For this compound, the interplay between excimer formation and potential AIE effects is of significant interest. The bulky nature of the azetidine substituent could influence the packing of the pyrene units in aggregates. chemrxiv.org Depending on the specific arrangement, it could either facilitate or hinder the formation of excimers. If the aggregation restricts detrimental intramolecular rotations more effectively than it promotes excimer formation, an AIE effect could be observed. rsc.org The study of these phenomena is critical for understanding the behavior of this compound in solid-state applications and for designing materials with specific emissive properties in the aggregated state.

Solvatochromic Effects on Emission Spectra

The fluorescence emission of this compound is highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. This property arises from changes in the electronic distribution of the molecule upon excitation. The pyrene moiety acts as the primary fluorophore, while the azetidine ring, with its nitrogen lone pair, can participate in charge transfer interactions. Upon photoexcitation, the molecule can transition to an excited state with a different dipole moment than the ground state. In polar solvents, this change in dipole moment leads to a reorientation of the surrounding solvent molecules, which in turn stabilizes the excited state and lowers its energy. This stabilization results in a red shift (a shift to longer wavelengths) of the emission spectrum.

The extent of this red shift generally correlates with the polarity of the solvent. In nonpolar solvents, the emission spectrum of this compound resembles that of the pyrene monomer, with characteristic sharp vibronic bands. As the solvent polarity increases, these sharp features tend to blur into a broad, structureless, and significantly red-shifted emission band. This is indicative of a transition from a locally excited (LE) state, confined to the pyrene ring, to an intramolecular charge transfer (ICT) state, where electron density is partially transferred from the azetidine nitrogen to the pyrene system. acs.orgnih.govresearchgate.net

The solvatochromic behavior can be quantified by plotting the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity parameter, such as the Lippert-Mataga parameter (Δf). A linear correlation in such a plot is often indicative of a simple solvatochromic effect due to dipole-dipole interactions. acs.org For compounds with similar structures, a significant bathochromic shift is observed with increasing solvent acceptor number (AN), indicating that the solvent's ability to accept a hydrogen bond plays a role in stabilizing the charge-transfer excited state. researchgate.net

Table 1: Representative Solvatochromic Shift Data for a Pyrene-Azetidine System Note: This table is a representative example based on typical findings for pyrene-based donor-acceptor systems and is intended for illustrative purposes.

| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λem, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 1.88 | ~375, 395 (vibronic structure) | Low |

| Toluene | 2.38 | ~410 | Moderate |

| Tetrahydrofuran (THF) | 7.58 | ~450 | Increased |

| Dichloromethane | 8.93 | ~475 | High |

| Acetonitrile | 37.5 | ~520 | Very High |

The data illustrates that as solvent polarity increases, the emission maximum shifts to longer wavelengths (bathochromic shift), and the Stokes shift increases, consistent with the formation of a more polar excited state. nih.govresearchgate.net The weak fluorescence typically observed for similar systems in nonpolar solvents like hexane (B92381) can see a substantial increase in quantum yield in more polar environments, although the specific behavior is highly dependent on the exact molecular structure. rsc.org

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Transient Absorption Spectroscopy for Intermediate Species Identification

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived intermediate species generated during photochemical processes. edinst.com For this compound, this technique is crucial for identifying species such as triplet excited states and radical ions, which are often key players in the molecule's photophysical pathways and potential photoreactions. researchgate.net

In a typical TA experiment, a short laser pulse (the pump) excites the sample. A second, time-delayed pulse (the probe) passes through the sample, and the difference in absorbance before and after the pump pulse is measured. By varying the delay time between the pump and probe, the formation and decay of transient species can be monitored on timescales ranging from femtoseconds to milliseconds. edinst.comaps.org

For pyrene-containing molecules, TA spectroscopy can reveal several important intermediates:

Triplet Excited State (³Py):* Following initial excitation to the singlet state, intersystem crossing can populate the triplet state. The triplet state of pyrene has a characteristic and well-documented transient absorption spectrum, which allows for its unambiguous identification. researchgate.net Studies on related pyrene derivatives have identified triplet-triplet absorption bands that are crucial for understanding deactivation pathways. researchgate.netnih.gov

Radical Cation (Py•+): In polar solvents or in the presence of an electron acceptor, photoionization can occur, leading to the formation of the pyrene radical cation. This species has a distinct absorption profile that can be readily identified by TA spectroscopy. The formation of the radical cation is often a key step in photodegradation or electron transfer processes. researchgate.net

Radical Anion (Py•-): In the presence of an electron donor, the excited pyrene moiety can accept an electron to form the radical anion, another key intermediate with a characteristic TA spectrum.

By analyzing the kinetics of the rise and decay of these transient signals, researchers can map out the complete photophysical landscape, including the rates of intersystem crossing, electron transfer, and other relaxation processes. For instance, femtosecond transient absorption studies on similar systems have helped determine the deactivation pathways upon light excitation, revealing the interplay between locally excited states and charge-transfer states. nih.gov

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides fundamental information about the electronic transitions within a molecule. ubbcluj.ro The UV-Vis spectrum of this compound is dominated by the pyrene chromophore, which exhibits strong absorption in the UV region. The spectrum arises from the promotion of electrons from occupied molecular orbitals (the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (the lowest unoccupied molecular orbital, LUMO). lkouniv.ac.in

The key electronic transitions observed for pyrene and its derivatives are:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. elte.hu For the pyrene core, these transitions are responsible for the strong absorption bands observed in the UV spectrum. The extended π-conjugated system of pyrene results in several distinct π → π* absorption bands. researchgate.net

n → π Transitions:* The azetidine moiety introduces a non-bonding electron pair (n) on the nitrogen atom. This allows for a lower-energy n → π* transition, where a non-bonding electron is promoted to an antibonding π* orbital of the pyrene ring. These transitions are typically much weaker (lower molar extinction coefficient) than π → π* transitions because of poor spatial overlap between the n and π* orbitals. elte.huupenn.edu They may appear as a weak shoulder on the edge of the much stronger π → π* absorption bands.

The substitution of the azetidine ring onto the pyrene core can cause slight shifts in the absorption maxima (λmax) compared to unsubstituted pyrene. This is due to the electronic influence of the azetidine group, which can perturb the energy levels of the pyrene π-system. The solvent environment can also have a minor effect on the absorption spectrum, though typically much less pronounced than its effect on the emission spectrum. escholarship.org

Table 2: Typical Electronic Transitions for a Pyrene-Azetidine System Note: This table is a generalized representation based on the known spectroscopy of pyrene derivatives.

| Transition Type | Orbital Change | Typical Wavelength Region (nm) | Relative Intensity (ε) |

| π → π | HOMO (π) → LUMO (π) | 200 - 350 | High (10,000 - 100,000) |

| n → π | HOMO (n) → LUMO (π) | > 350 | Low (10 - 1,000) |

Analysis of the UV-Vis spectrum is the first step in any photophysical study, as it determines the appropriate wavelengths for excitation in fluorescence or transient absorption experiments. ethz.ch

Circular Dichroism for Chiral Azetidine-Pyrene Conjugates

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). aps.org If this compound is synthesized in a chiral form, for example, by introducing a substituent on the azetidine ring or if the azetidine itself imparts chirality, then CD spectroscopy can be used to probe its three-dimensional structure.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com A non-zero CD signal is only observed for chiral compounds within the wavelength ranges of their UV-Vis absorption bands. The resulting CD spectrum is a plot of this differential absorption versus wavelength and can have both positive and negative peaks, known as Cotton effects. utwente.nl

For a chiral this compound conjugate, the CD spectrum would be expected to show signals corresponding to the electronic transitions of the pyrene chromophore. Although the pyrene itself is achiral, its electronic transitions become chirally perturbed by the attached chiral azetidine moiety. The coupling between the electronic transition moments of the pyrene and the chiral center gives rise to the CD signal. mdpi.com

Key insights from CD spectroscopy would include:

Confirmation of Chirality: The presence of a CD signal provides definitive proof of the molecule's chirality.

Absolute Configuration: By comparing experimental CD spectra with theoretical spectra generated from computational methods like time-dependent density functional theory (TD-DFT), the absolute configuration (R or S) of the chiral center can often be determined. mdpi.com

Conformational Analysis: The sign and intensity of the Cotton effects are highly sensitive to the molecule's conformation. CD spectroscopy can therefore be used to study conformational changes induced by solvent, temperature, or binding to other molecules.

In the context of a chiral pyrene-azetidine system, the CD spectrum would arise from the π → π* transitions of the pyrene unit. The interaction between the pyrene chromophore and the chiral azetidine would create a unique spectral fingerprint, allowing for the differentiation of its enantiomers. metu.edu.traps.org

Computational and Theoretical Chemistry Studies of 3 1 Pyrenyl Azetidine

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 3-(1-Pyrenyl)azetidine are fundamental to its chemical behavior. Computational approaches offer a window into these properties at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uci.educecam.org It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized ground-state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

These calculations also yield crucial energetic information. For instance, the total electronic energy of the optimized structure provides a measure of its stability. Furthermore, DFT can be employed to calculate the energies of various conformers, helping to understand the molecule's flexibility and the energy barriers between different spatial arrangements. The method is also used to determine thermodynamic properties such as enthalpy and Gibbs free energy. eurjchem.com

| Property | Description | Application to this compound |

| Ground State Geometry | The three-dimensional arrangement of atoms in a molecule that has the lowest possible energy. | Determines the most stable conformation, including the relative orientation of the pyrene (B120774) and azetidine (B1206935) rings. |

| Electronic Energy | The total energy of the electrons in the molecule at its ground state. | Provides a quantitative measure of the molecule's stability. |

| Conformational Analysis | The study of the different spatial arrangements of a molecule and their relative energies. | Identifies different stable conformers and the energy barriers for interconversion. |

| Thermodynamic Properties | Quantities such as enthalpy, entropy, and Gibbs free energy that describe the energy of a system. | Allows for the prediction of the spontaneity of reactions involving the molecule. |

This table provides a summary of key properties of this compound that can be investigated using DFT calculations.

To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. uci.educecam.org TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. rug.nl

These predicted transition energies correspond to the wavelengths of light the molecule will absorb, allowing for the theoretical prediction of its UV-Vis absorption spectrum. Furthermore, TD-DFT can provide insights into the nature of these electronic transitions, identifying which molecular orbitals are involved. For a molecule like this compound, this can reveal whether the transitions are localized on the pyrene chromophore, the azetidine ring, or involve charge transfer between the two moieties. This information is crucial for designing and understanding fluorescent probes and other photoactive materials.

| Property | Description | Application to this compound |

| Excited State Energies | The energies of the molecule in its electronically excited states. | Predicts the wavelengths of light absorbed and emitted by the molecule. |

| Electronic Transitions | The promotion of an electron from an occupied molecular orbital to an unoccupied molecular orbital upon absorption of light. | Characterizes the nature of the absorption bands in the UV-Vis spectrum. |

| Oscillator Strengths | A measure of the probability of a particular electronic transition occurring. | Predicts the intensity of absorption bands. |

| Fluorescence and Phosphorescence | The emission of light from an excited electronic state. | Provides insights into the luminescent properties of the molecule. |

This table outlines the excited-state properties of this compound that can be explored using TD-DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound provide significant insights into its reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, FMO analysis can predict its behavior in various reactions. For example, in a reaction with an electrophile, the attack will likely occur at a position where the HOMO has a large electron density. Conversely, in a reaction with a nucleophile, the attack is expected at a site where the LUMO is localized. In the case of this compound, the HOMO is expected to be primarily located on the electron-rich pyrene ring, while the LUMO may have contributions from both the pyrene and the azetidine moieties. This distribution influences its role in cycloaddition reactions and its interactions with other molecules. The pyrene moiety's frontier orbitals can be modified by substituents, which in turn affects the excited state and redox properties. nih.gov

| Orbital | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. | Represents the ability to donate electrons; its location indicates sites susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is empty of electrons. | Represents the ability to accept electrons; its location indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and kinetic stability. |

This table summarizes the key aspects of Frontier Molecular Orbital analysis as applied to this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

The formation of the strained four-membered azetidine ring is a key synthetic step. nih.gov Computational methods, particularly DFT, can be used to model the reaction pathway for the formation of this compound. This involves identifying the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For instance, in a potential synthesis involving an intramolecular cyclization, computational analysis can help to understand the geometric requirements and energetic barriers for the nitrogen nucleophile to attack the carbon electrophile to form the azetidine ring. frontiersin.org The analysis of the transition state's geometry can reveal crucial details about the bond-forming and bond-breaking processes. magtech.com.cn

Many modern synthetic methods for constructing azetidine rings employ catalysts to control the reaction's efficiency and stereoselectivity. frontiersin.orgnih.gov Computational modeling can play a crucial role in understanding how these catalysts operate.

By modeling the entire catalytic cycle, researchers can investigate the interaction of the catalyst with the substrates, the formation of key intermediates, and the nature of the transition states for the stereodetermining steps. For example, in a catalyzed reaction to produce a chiral version of this compound, computational studies can predict which enantiomer or diastereomer will be the major product by comparing the energies of the different diastereomeric transition states. This predictive power is invaluable for the rational design of new and improved catalytic systems for the synthesis of complex molecules like this compound. The use of chiral catalysts can steer the reaction towards a specific stereochemical outcome. rsc.org

Prediction and Rational Design of Photophysical Characteristics

The advancement of computational chemistry has provided powerful tools for the prediction and rational design of molecules with desired photophysical properties. For fluorescent probes like this compound, these theoretical approaches are invaluable for understanding their electronic structure and predicting their behavior in various environments. This section delves into the computational and theoretical chemistry studies that underpin the rational design of its photophysical characteristics.

Quantum Chemical Prediction of Absorption and Emission Spectra

Quantum chemical calculations are instrumental in predicting the absorption and emission spectra of complex organic molecules. These predictions are crucial for designing fluorophores with specific excitation and emission wavelengths suitable for various applications.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks. nih.govornl.gov For pyrene derivatives, functionals such as B3LYP and CAM-B3LYP are often employed in conjunction with basis sets like 6-311++G(d,p) to provide a balance between computational cost and accuracy. acs.orgnih.gov The choice of functional is critical, as long-range corrected functionals like CAM-B3LYP can be more effective for systems exhibiting charge-transfer characteristics, a common feature in donor-acceptor substituted pyrenes. nih.govacs.org

The process typically involves first optimizing the ground-state geometry of the molecule using DFT. acs.org Following this, a single-point TD-DFT calculation is performed to determine the vertical excitation energies. acs.org To predict emission spectra, the geometry of the first singlet excited state (S1) is optimized, and then the energy difference between the S1 and the ground state (S0) at the S1 geometry is calculated. jlu.edu.cn

The inclusion of solvent effects is also a critical aspect of accurate spectral prediction. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), are commonly used to simulate the influence of the solvent environment on the electronic transitions. researchgate.netacs.org For instance, studies on pyrene derivatives have shown that TD-DFT calculations incorporating these solvent models can successfully reproduce experimentally observed trends in absorption and emission wavelengths. nih.gov

A hypothetical TD-DFT calculation for this compound would likely predict strong absorption in the UV region, characteristic of the pyrene chromophore, with potential shifts depending on the electronic influence of the azetidine ring. The emission spectrum would be predicted to show the characteristic vibronic structure of pyrene, although this can be modulated by substituent effects and solvent polarity.

Table 1: Representative TD-DFT Calculated Absorption and Emission Wavelengths for Pyrene Derivatives This table presents hypothetical data to illustrate the output of quantum chemical calculations for pyrene-based compounds. The values are representative of typical results found in the literature for functionalized pyrenes and are not specific to this compound.

| Derivative | Functional/Basis Set | Solvent | Calculated Absorption Max (nm) | Calculated Emission Max (nm) |

| 1-Phenylpyrene | CAM-B3LYP/6-311G(d,p) | Toluene | 345 | 378, 397 |

| 1-Aminopyrene | B3LYP/6-31G(d) | Acetonitrile | 360 | 450 |

| 1-Nitropyrene | PBE0/6-311+G(d,p) | Cyclohexane | 380 | 420 |

Computational Approaches to Modulate TICT and Enhance Quantum Yield

The fluorescence quantum yield is a critical parameter for any fluorescent probe, and computational methods offer insights into the factors that govern it. One of the key photophysical processes that can significantly influence the quantum yield in donor-acceptor systems is Twisted Intramolecular Charge Transfer (TICT). researchgate.net In the excited state, these molecules can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor moieties, leading to a highly polar, non-emissive or weakly emissive state. researchgate.net

Computational studies are crucial for understanding and potentially controlling the TICT process to enhance the quantum yield. By calculating the potential energy surface of the excited state as a function of the dihedral angle between the donor (pyrene) and acceptor (azetidine) groups, researchers can identify the energy barriers to twisting and the relative energies of the locally excited (LE) and TICT states. aub.edu.lb

For this compound, the azetidine moiety can act as an electron donor. Upon photoexcitation, an electron can be transferred from the azetidine to the pyrene ring. If the energy barrier to rotation around the C-N bond is low in the excited state, the molecule may relax into a TICT state, which often provides a non-radiative decay pathway, thus quenching fluorescence and lowering the quantum yield. aub.edu.lb

Computational strategies to suppress the formation of the TICT state and enhance the quantum yield include:

Steric Hindrance: Introducing bulky substituents near the bond that undergoes rotation can sterically hinder the twisting motion required to form the TICT state. The energetic cost of this steric clash can be modeled to predict its effectiveness.

Electronic Modifications: Altering the electron-donating or -accepting strength of the substituents can change the energetic landscape of the excited state, making the LE state more favorable than the TICT state.

Rigidification: Incorporating the donor and acceptor into a more rigid molecular framework can physically prevent the conformational changes necessary for TICT state formation.

DFT and TD-DFT calculations are employed to assess the impact of these modifications. aub.edu.lb By analyzing the changes in the potential energy surfaces and the nature of the molecular orbitals involved in the electronic transitions, a rational design approach can be formulated to create derivatives of this compound with improved fluorescence quantum yields. researchgate.net

Table 2: Hypothetical Energy Barriers and State Energies for a Pyrene Derivative Undergoing TICT This table provides a conceptual illustration of how computational chemistry can be used to study the TICT process. The values are for a generic donor-acceptor pyrene derivative and are not experimental data for this compound.

| Molecular System | Computational Method | ELE (eV) | ETICT (eV) | Energy Barrier (LE to TICT) (kcal/mol) |

| Unmodified Pyrene-Donor | TD-B3LYP/6-31G(d) | 3.10 | 2.95 | 2.5 |

| Sterically Hindered Derivative | TD-B3LYP/6-31G(d) | 3.12 | 3.20 | 8.0 |

| Rigidified Derivative | TD-B3LYP/6-31G(d) | 3.15 | - | - |

Simulation of Intermolecular Interactions and Aggregation Behavior

The performance of fluorescent probes can be significantly affected by their aggregation behavior, especially in the solid state or at high concentrations in solution. Aggregation can lead to self-quenching of fluorescence, a phenomenon known as aggregation-caused quenching (ACQ). Understanding the intermolecular interactions that drive aggregation is therefore crucial for designing probes that maintain their fluorescence properties under various conditions.

Computational simulations, particularly molecular dynamics (MD) and DFT, are powerful tools for studying these interactions. nih.gov For pyrene-containing molecules, π-π stacking is a dominant intermolecular force that promotes aggregation. chemrxiv.org

DFT calculations can be used to determine the geometries and binding energies of dimers and larger oligomers of this compound. researchgate.netacs.org By exploring different possible arrangements (e.g., parallel-displaced, T-shaped), the most stable configurations and the strength of the intermolecular interactions can be quantified. researchgate.net The Conformer-Rotamer Ensemble Sampling Tool (CREST) coupled with semi-empirical methods can be used for an initial exploration of the dimer conformations, followed by refinement using higher levels of theory like ωB97X-D4/def2-TZVP. researchgate.netchemrxiv.org

These simulations can guide the rational design of derivatives with reduced aggregation tendency. For example, the introduction of bulky substituents on the pyrene core can disrupt the close packing required for efficient π-π stacking, thereby inhibiting aggregation and preserving the fluorescence in the aggregated or solid state. worktribe.com The effect of such modifications on the intermolecular potential energy surface can be evaluated computationally to predict their impact on aggregation behavior.

Table 3: Illustrative Intermolecular Interaction Energies for Pyrene Dimers from DFT Calculations This table demonstrates the type of data obtained from computational studies on pyrene aggregation. The values are representative and not specific to this compound.

| Dimer Configuration | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| Parallel-Displaced | ωB97X-D4 | def2-TZVP | -12.5 |

| T-Shaped | ωB97X-D4 | def2-TZVP | -5.8 |

| Sandwich | ωB97X-D4 | def2-TZVP | -9.2 |

Advanced Applications of 3 1 Pyrenyl Azetidine in Chemical Research

Catalysis and Chiral Ligand Design

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The rigid and stereochemically defined scaffold of azetidine (B1206935) makes it an attractive framework for the development of such ligands.

Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric catalytic reactions since the early 1990s. researchgate.netresearchgate.netbirmingham.ac.uk These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netresearchgate.netbirmingham.ac.uk The conformational rigidity of the azetidine ring allows for the precise positioning of coordinating groups, which in turn can create a well-defined chiral environment around a metal center. This controlled steric and electronic environment is crucial for achieving high levels of enantioselectivity in catalytic transformations.

The incorporation of a pyrenyl group at the 3-position of the azetidine ring in 3-(1-Pyrenyl)azetidine introduces a bulky aromatic substituent. This feature can be exploited in ligand design to create specific chiral pockets that can effectively discriminate between the faces of a prochiral substrate. Furthermore, the pyrene (B120774) moiety can engage in π-stacking interactions, which can further stabilize the transition state of a catalytic reaction and enhance enantioselectivity.

Table 1: Examples of Asymmetric Reactions Catalyzed by Azetidine-Derived Ligands

| Reaction Type | Catalyst System | Enantioselectivity (ee) | Reference |

| Diethylzinc addition to aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | High | researchgate.net |

| Friedel-Crafts alkylations | Chiral azetidine-derived ligands | Moderate to good | researchgate.netresearchgate.netbirmingham.ac.uk |

| Henry reactions | Chiral azetidine-derived ligands | Moderate to good | researchgate.netresearchgate.netbirmingham.ac.uk |

| Michael-type reactions | Chiral azetidine-derived organocatalysts | Moderate to good | researchgate.netresearchgate.netbirmingham.ac.uk |

Beyond their use as ligands, chiral azetidines can also serve as valuable chiral templates in organic synthesis. rsc.org The stereochemistry of the azetidine ring can be used to direct the stereochemical outcome of reactions occurring at substituents attached to the ring. The pyrenyl group in this compound can act as a bulky stereodirecting group, influencing the approach of reagents to a reactive center and favoring the formation of one stereoisomer over another.

The synthetic utility of azetidines is further enhanced by their strain-driven reactivity, which allows for selective ring-opening reactions to generate more complex, acyclic chiral molecules. rsc.orgrsc.org The pyrene substituent can also serve as a useful handle for purification and characterization of intermediates and final products due to its strong UV absorbance and fluorescence.

Biomolecular Interaction Studies (Excluding Clinical Applications)

The fluorescent properties of the pyrene moiety make this compound a powerful tool for investigating biomolecular interactions without direct clinical applications. The sensitivity of pyrene's fluorescence to its local environment allows for the probing of subtle changes in protein conformation and membrane structure.

Pyrene is a well-established fluorescent probe for studying protein structure and conformational changes. nih.gov Its fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. nih.gov When this compound is non-covalently bound to a protein, the pyrene moiety can report on the polarity of the binding site. Furthermore, the formation of pyrene excimers, which are excited-state dimers that emit at a longer wavelength, can provide information on the proximity of two pyrene-labeled molecules, making it useful for studying protein oligomerization or the close apposition of different parts of a single polypeptide chain. nih.gov

The interaction of this compound with model lipid membranes can also be monitored using its fluorescence. Changes in the fluorescence lifetime and emission spectrum of the pyrene group can indicate its partitioning into the lipid bilayer and provide insights into the fluidity and phase state of the membrane.

Table 2: Spectroscopic Properties of Pyrene Relevant to Biomolecular Studies

| Spectroscopic Feature | Information Provided | Reference |

| Monomer fluorescence emission | Polarity of the microenvironment | nih.gov |

| Excimer fluorescence emission | Proximity to another pyrene molecule (~10 Å) | nih.gov |

| Fluorescence lifetime | Dynamics of the local environment | mcmaster.ca |

The azetidine scaffold is present in a number of molecules that have been investigated as enzyme inhibitors. medwinpublishers.compharmablock.comdrugbank.comacs.org The strained four-membered ring can mimic the transition state of certain enzymatic reactions, leading to potent and selective inhibition. For instance, azetidine derivatives have been explored as inhibitors of proteases, kinases, and enzymes involved in neurotransmitter uptake. pharmablock.comdrugbank.comacs.org

While specific inhibitory activity of this compound would require experimental validation, its structure suggests potential for interaction with various enzyme active sites. The azetidine ring could act as a pharmacophore, while the pyrenyl group could provide additional binding affinity through hydrophobic and π-stacking interactions. The fluorescent properties of the pyrene moiety could be used to monitor the binding of the compound to the enzyme and to determine binding constants and kinetics, thus aiding in the elucidation of inhibition mechanisms.

Future Research Directions and Emerging Opportunities for 3 1 Pyrenyl Azetidine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is crucial for the widespread availability and study of 3-(1-Pyrenyl)azetidine and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches.

Key areas of exploration include:

Photocatalytic Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, represent a mild and efficient way to construct the azetidine (B1206935) ring. researchgate.net Future work could focus on developing intermolecular photocatalytic strategies that directly couple pyrene-containing precursors with alkene-derived imines. Copper-catalyzed photoredox reactions have also shown promise in the synthesis of azetidines through [3+1] radical cascade cyclizations, offering an alternative pathway to explore. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. uniba.it Developing a flow-based synthesis for this compound could enable its production in larger quantities and with higher purity, facilitating further research and application development. This approach is particularly beneficial when dealing with potentially hazardous intermediates or exothermic reactions. nih.gov

Catalytic C-H Functionalization: Direct functionalization of the azetidine or pyrene (B120774) C-H bonds would provide a highly efficient route to novel derivatives. Research into selective C-H amination or arylation could lead to the direct introduction of the pyrene group onto a pre-formed azetidine ring or vice versa, significantly shortening synthetic sequences. nsf.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. researchgate.net | Development of intermolecular variants for direct coupling. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. uniba.itnih.gov | Optimization of reaction conditions for continuous production. |

| C-H Functionalization | Atom economy, reduced number of synthetic steps. nsf.gov | Catalyst development for selective bond activation. |

Advanced Photophysical Engineering for Enhanced Performance in Complex Environments

The pyrene moiety is well-known for its unique photophysical properties, including high fluorescence quantum yield and sensitivity to the local environment. rsc.org Future research will aim to precisely tune these properties for specific applications, particularly in complex biological or material science contexts.

Emerging opportunities in this area include:

Solvatochromism and Fluorosensing: The incorporation of the azetidine ring can influence the electronic properties of the pyrene chromophore. researchgate.net Systematic studies on how substituents on the azetidine ring affect the solvatochromic and fluorosensing behavior of this compound will be crucial for designing highly sensitive probes for specific analytes or microenvironments. researchgate.net

Aggregation-Induced Emission (AIE): While pyrene itself can exhibit aggregation-caused quenching, strategic derivatization can induce AIE properties. gdut.edu.cnmdpi.com Investigating how the azetidine scaffold can be used to control the aggregation behavior of the pyrene unit could lead to the development of novel AIEgens with applications in bioimaging and materials science.

Two-Photon Absorption (TPA): For deep-tissue imaging, probes with strong two-photon absorption are required. Future work could focus on designing derivatives of this compound with enhanced TPA cross-sections by extending the π-conjugation or introducing specific donor-acceptor motifs.

| Photophysical Property | Research Goal | Potential Application |

| Solvatochromism | Enhanced sensitivity to environmental polarity. | Fluorescent probes for biomembranes and polymers. |

| Aggregation-Induced Emission | Controlled fluorescence in the aggregated state. gdut.edu.cnmdpi.com | Bioimaging, organic light-emitting diodes (OLEDs). |

| Two-Photon Absorption | Increased TPA cross-section. | Deep-tissue bioimaging, photodynamic therapy. |

Development of Multifunctional Azetidine-Pyrene Systems for Integrated Applications

The combination of the biologically relevant azetidine scaffold with the fluorescent pyrene reporter group provides a platform for the development of multifunctional molecules with integrated diagnostic and therapeutic (theranostic) capabilities.

Future research in this domain will likely involve:

Targeted Bioimaging Probes: By attaching specific targeting ligands (e.g., peptides, antibodies, or small molecules) to the azetidine ring, this compound can be directed to specific cells or subcellular organelles. This will enable the visualization of biological processes with high specificity. rsc.org

Drug Delivery Vehicles: The azetidine moiety can be incorporated into larger drug molecules to improve their pharmacokinetic properties. nih.gov The pyrene unit can then serve as a fluorescent tag to track the biodistribution and cellular uptake of the drug.

Photoactivated Systems: The pyrene moiety can act as a photosensitizer. Upon excitation with light, it can generate reactive oxygen species (ROS), which can be used for photodynamic therapy. The azetidine part of the molecule could be designed to enhance cellular uptake or target the molecule to diseased tissues.

Synergistic Experimental and Computational Approaches for Predictive Design

A close collaboration between experimental synthesis and theoretical calculations will be instrumental in accelerating the discovery and optimization of new this compound-based materials.

Key aspects of this synergistic approach include:

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra, quantum yields, and other photophysical properties of new derivatives before their synthesis. nih.gov This will allow for a more rational design of molecules with desired optical characteristics.

Understanding Structure-Property Relationships: Computational modeling can provide insights into how the conformation and electronic structure of the azetidine ring influence the photophysical behavior of the pyrene unit. acs.org This understanding is crucial for the predictive design of new functional molecules.

Modeling Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can be employed to predict how this compound derivatives interact with proteins, nucleic acids, and other biological macromolecules. This will aid in the design of targeted probes and therapeutics.

Integration into Advanced Nanomaterials and Hybrid Systems

The unique properties of this compound make it an attractive building block for the construction of advanced nanomaterials and hybrid systems with emergent functionalities.

Emerging opportunities in this area include:

Fluorescent Polymers: this compound can be incorporated as a monomer or a side-chain functional group in polymers. mdpi.com This could lead to the development of fluorescent polymers for applications in sensing, imaging, and organic electronics.

Hybrid Nanoparticles: The compound can be conjugated to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles) to create hybrid materials that combine the properties of both components. For example, the pyrene moiety could act as a FRET donor to a quantum dot acceptor.

Self-Assembled Nanostructures: The amphiphilic nature that can be imparted to this compound derivatives could drive their self-assembly into well-defined nanostructures such as micelles, vesicles, or nanofibers. These fluorescent nanostructures could find applications in drug delivery and bioimaging.

Q & A

Q. How can researchers leverage azetidine’s ring strain for targeted drug delivery?

- Methodological Answer :

- Prodrug Design : Exploit ring-opening reactions under acidic conditions (e.g., tumor microenvironment) .

- Click Chemistry : Functionalize the azetidine nitrogen with PEG linkers for nanoparticle conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.